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Compound of Interest

Compound Name: 2-Methyl-3-hexyne

Cat. No.: B12645692

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data
for 2-Methyl-3-hexyne (CAS No: 36566-80-0). Due to the limited availability of direct
experimental data for this specific compound, this document also outlines the standard
methodologies for determining such properties for alkynes and presents data for structurally
related compounds to offer a comparative context.

Physicochemical Properties

Basic physicochemical properties of 2-Methyl-3-hexyne are summarized below.

Property Value Source
Molecular Formula C7H12 --INVALID-LINK--
Molecular Weight 96.17 g/mol --INVALID-LINK--
Boiling Point 95.2 °C ChemBK
Melting Point -116.6 °C ChemBK
Density 0.7204 g/cm3 ChemBK
Refractive Index 1.4094 ChemBK
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Thermochemical Data

Direct experimental thermochemical data for 2-Methyl-3-hexyne is not readily available in
public databases. The NIST/TRC Web Thermo Tables, a professional subscription-based
database, is a potential source for critically evaluated thermophysical and thermochemical
data.[1] For context, thermochemical data for a structural isomer, 2-Methylhexane, is presented
below.

Thermochemical Data for 2-Methylhexane (CAS No: 591-76-4)

Property Value Units Method Reference
Enthalpy of
. - Prosen and
Formation (liquid, -229.8 +1.3 kJ/mol Cchb o
Rossini, 1945
AfHCliquid)
Enthalpy of
Combustion Prosen and
o -4811.5+1.2 kJ/mol Ccb o
(liquid, Rossini, 1945
AcHcliquid)
Standard
o Huffman, Gross,
Entropy (liquid, 323.34 J/mol-K N/A
o etal., 1961
Seliquid)
Heat Capacity Huffman, Gross,
o T 222.92 J/mol-K N/A
(liquid, Cp,liquid) etal., 1961

Data sourced from the NIST WebBook.[2][3]

Experimental Protocols for Thermochemical Data
Determination

The determination of thermochemical properties for organic compounds like 2-Methyl-3-
hexyne relies on established experimental and computational techniques.

Enthalpy of Formation (AfH®)
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The standard enthalpy of formation is typically determined indirectly using combustion
calorimetry.

Experimental Workflow: Bomb Calorimetry
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Workflow for determining enthalpy of formation using bomb calorimetry.
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e Sample Preparation: A precise mass of the liquid sample (2-Methyl-3-hexyne) is placed in a
crucible within a high-pressure vessel known as a "bomb." A fuse wire is positioned in
contact with the sample.

o Calorimetry: The bomb is sealed and pressurized with pure oxygen. It is then submerged in a
known quantity of water in an insulated container (the calorimeter). The sample is ignited
electrically via the fuse wire. The complete combustion of the organic compound releases
heat, which is absorbed by the bomb and the surrounding water, causing a temperature
increase. This temperature change is meticulously measured.

o Data Analysis: The heat released during combustion is calculated from the temperature
change and the predetermined heat capacity of the calorimeter. This value is used to
determine the standard enthalpy of combustion (AcH®). Using Hess's Law, along with the
known standard enthalpies of formation for the combustion products (COz and H20), the
standard enthalpy of formation of the compound is calculated.

Standard Molar Entropy (S°) and Heat Capacity (Cp)

The standard molar entropy and heat capacity are determined using adiabatic calorimetry and
statistical mechanics.

Experimental and Computational Workflow
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Experimental Measurement Computational Calculation
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Workflow for determining standard molar entropy and heat capacity.

» Adiabatic Calorimetry: The heat capacity of the substance in its solid and liquid phases is
measured as a function of temperature using an adiabatic calorimeter. This involves heating
the sample with a known amount of electrical energy and measuring the resulting
temperature increase.

o Entropy Calculation from Experimental Data: The standard molar entropy at a given
temperature (e.g., 298.15 K) is calculated by integrating the experimental heat capacity data
(divided by temperature) from absolute zero to the desired temperature. This calculation also
accounts for the entropy changes during phase transitions (solid-solid, solid-liquid, and
liquid-gas).

 Statistical Mechanics: For the ideal gas state, entropy can be calculated using statistical
mechanics. This involves determining the vibrational frequencies of the molecule through
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computational quantum mechanical methods. These frequencies, along with molecular
weight and moments of inertia, are used in the partition function to calculate the entropy.

Relationship Between Thermochemical Properties

The fundamental thermochemical properties are interconnected through the laws of
thermodynamics.

Gibbs Free Energy (G)

Enthalpy (H)
Cp = (OH/0T)_p

Heat Capacity (Cp)
Entropy (S)

Cp =T(0S/0T) p

Click to download full resolution via product page

Interrelationship of key thermochemical properties.

The enthalpy (H), entropy (S), and Gibbs free energy (G) are related by the fundamental
equation G = H - TS, where T is the absolute temperature. The heat capacity at constant
pressure (Cp) is the partial derivative of enthalpy with respect to temperature at constant
pressure. These relationships are crucial for understanding and predicting the chemical
behavior and stability of compounds like 2-Methyl-3-hexyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Thermochemical Profile of 2-Methyl-3-hexyne: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12645692#thermochemical-data-for-2-methyl-3-
hexyne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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